- Preparation of quinoline derivatives as PI3 kinase inhibitors, World Intellectual Property Organization, , ,
Cas no 927801-23-8 (6-bromo-4-iodo-quinoline)
6-bromo-4-iodo-quinoline structure
Product Name:6-bromo-4-iodo-quinoline
Numéro CAS:927801-23-8
Le MF:C9H5BrIN
Mégawatts:333.95117354393
MDL:MFCD08437008
CID:796678
Update Time:2024-10-26
6-bromo-4-iodo-quinoline Propriétés chimiques et physiques
Nom et identifiant
-
- 6-Bromo-4-iodoquinoline
- Quinoline,6-bromo-4-iodo-
- 4-iodo-6-bromoquinoline
- 6-bromo-4-iodo quinoline
- BWFLFNVNIISPPK-UHFFFAOYSA-N
- FCH1386772
- ST2418895
- AX8038421
- Z5354
- 6-Bromo-4-iodoquinoline (ACI)
- 6-bromo-4-iodo-quinoline
-
- MDL: MFCD08437008
- Piscine à noyau: 1S/C9H5BrIN/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H
- La clé Inchi: BWFLFNVNIISPPK-UHFFFAOYSA-N
- Sourire: BrC1C=C2C(N=CC=C2I)=CC=1
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 0
- Complexité: 165
- Surface topologique des pôles: 12.9
Propriétés expérimentales
- Point d'ébullition: 375.5°C at 760 mmHg
6-bromo-4-iodo-quinoline Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H332-H335
- Déclaration d'avertissement: P280-P305+P351+P338-P310
- Conditions de stockage:Keep in dark place,Inert atmosphere,2-8°C
6-bromo-4-iodo-quinoline PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA533-50mg |
6-bromo-4-iodo-quinoline |
927801-23-8 | 97% | 50mg |
95.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA533-250mg |
6-bromo-4-iodo-quinoline |
927801-23-8 | 97% | 250mg |
399CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA533-1g |
6-bromo-4-iodo-quinoline |
927801-23-8 | 97% | 1g |
1174.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA533-5g |
6-bromo-4-iodo-quinoline |
927801-23-8 | 97% | 5g |
4743CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842613-250mg |
6-Bromo-4-iodoquinoline |
927801-23-8 | 97% | 250mg |
346.50 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA533-200mg |
6-bromo-4-iodo-quinoline |
927801-23-8 | 97% | 200mg |
292.0CNY | 2021-08-04 | |
| TRC | B693718-25mg |
6-Bromo-4-iodoquinoline |
927801-23-8 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B693718-50mg |
6-Bromo-4-iodoquinoline |
927801-23-8 | 50mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B693718-100mg |
6-Bromo-4-iodoquinoline |
927801-23-8 | 100mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B693718-250mg |
6-Bromo-4-iodoquinoline |
927801-23-8 | 250mg |
$ 98.00 | 2023-04-18 |
6-bromo-4-iodo-quinoline Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux; reflux → rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Tetrahydrofuran ; 5 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, 100 °C
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, 100 °C
Référence
- Synthesis of antitumor candidate GSK2126458, Huagong Shikan, 2010, 24(12), 40-43
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium iodide Solvents: Acetonitrile ; 48 h, reflux
Référence
- Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy, RSC Advances, 2017, 7(4), 2342-2350
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium iodide Solvents: Acetonitrile ; 48 h, reflux
Référence
- Design, synthesis and biological evaluation of novel 4-alkynyl-quinoline derivatives as PI3K/mTOR dual inhibitors, European Journal of Medicinal Chemistry, 2015, 99, 36-50
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, rt
1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux; reflux → rt
1.3 Reagents: Potassium carbonate , Sodium sulfite Solvents: Water
1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux; reflux → rt
1.3 Reagents: Potassium carbonate , Sodium sulfite Solvents: Water
Référence
- Preparation of quinoline derivatives as PI3/mTOR inhibitors, China, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Ethyl acetate ; 1 h, rt
1.2 Reagents: Potassium iodide Solvents: Acetonitrile ; 48 h, reflux
1.2 Reagents: Potassium iodide Solvents: Acetonitrile ; 48 h, reflux
Référence
- Preparation of the aromatic ring-containing compounds and their pharmaceutical use, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, rt
1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux; reflux → rt
1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux; reflux → rt
Référence
- Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin, ACS Medicinal Chemistry Letters, 2010, 1(1), 39-43
Méthode de production 8
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, rt
1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux
1.2 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux
Référence
- [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers, Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1569-1574
Méthode de production 9
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether , Tetrahydrofuran ; 30 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, reflux
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, reflux
Référence
- Structure-based optimization leads to the discovery of NSC765844, a highly potent, less toxic and orally efficacious dual PI3K/mTOR inhibitor, European Journal of Medicinal Chemistry, 2016, 122, 684-701
Méthode de production 10
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 30 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, reflux; reflux → rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 48 h, reflux; reflux → rt
Référence
- Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors, ACS Chemical Biology, 2019, 14(4), 655-664
Méthode de production 11
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , 1,4-Dioxane ; rt; 1 h, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; rt → reflux; 72 h, reflux; reflux → rt
1.3 Reagents: Potassium carbonate Solvents: Water ; 15 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; rt → reflux; 72 h, reflux; reflux → rt
1.3 Reagents: Potassium carbonate Solvents: Water ; 15 min, rt
Référence
- Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis, ACS Catalysis, 2017, 7(8), 5129-5133
Méthode de production 12
Conditions de réaction
1.1 Reagents: Sodium iodide Solvents: Propionitrile ; 96 h, reflux
Référence
- Preparation of N-[3-(quinolin-6-yl)pyridin-5-yl] benzenesulfonamides as PI3 kinase modulators, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 16 h, reflux
1.2 Reagents: Sodium iodide Solvents: Acetonitrile ; 16 h, reflux
Référence
- Preparation of 1,2,4-triazine-3-amine derivatives as A2a receptor antagonists, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 2 h, rt
1.2 Reagents: Potassium iodide Solvents: Acetonitrile ; overnight, 85 °C
1.2 Reagents: Potassium iodide Solvents: Acetonitrile ; overnight, 85 °C
Référence
- Preparation of heterocyclic compounds as antitumor agents, China, , ,
6-bromo-4-iodo-quinoline Raw materials
6-bromo-4-iodo-quinoline Preparation Products
6-bromo-4-iodo-quinoline Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:927801-23-8)6-bromo-4-iodo-quinoline
Numéro de commande:A859986
État des stocks:in Stock
Quantité:10g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:21
Prix ($):274.0
Courriel:sales@amadischem.com
6-bromo-4-iodo-quinoline Littérature connexe
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:927801-23-8)6-bromo-4-iodo-quinoline
Pureté:99%
Quantité:10g
Prix ($):274.0